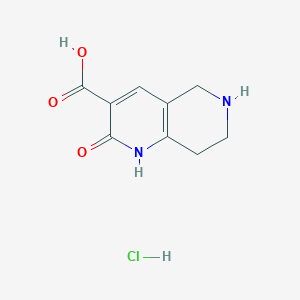![molecular formula C20H20N2O5S2 B2529594 2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide CAS No. 2380190-17-8](/img/structure/B2529594.png)
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that features a combination of aromatic rings, a sulfamoyl group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the phenyl group: The thiophene ring is then functionalized with a phenyl group through a Suzuki-Miyaura coupling reaction.
Introduction of the sulfamoyl group: The phenyl-thiophene intermediate is reacted with a sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Formation of the acetamide group: Finally, the compound is reacted with chloroacetic acid to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
化学反应分析
Types of Reactions
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas over palladium on carbon and sodium borohydride.
Substitution: Common reagents for electrophilic substitution include nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
科学研究应用
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The exact pathways involved would depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Phenyl Derivatives: Compounds like acetaminophen, which contain phenyl groups, are used for their analgesic and antipyretic properties.
Uniqueness
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of a thiophene ring, a phenyl group, a sulfamoyl group, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities .
属性
IUPAC Name |
2-[4-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c21-20(24)13-27-16-7-9-17(10-8-16)29(25,26)22-12-18(23)14-3-5-15(6-4-14)19-2-1-11-28-19/h1-11,18,22-23H,12-13H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJSHLXFSVJDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)
![3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2529512.png)



![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)
![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)

![6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)
![N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2529525.png)

![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)
![methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2529532.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)
